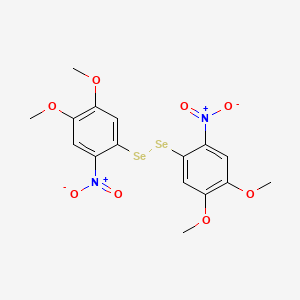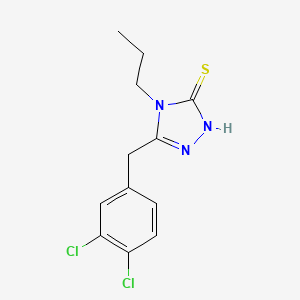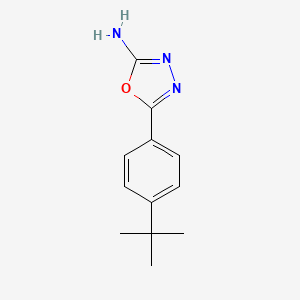![molecular formula C37H70O10 B1622587 [2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate CAS No. 71549-96-7](/img/structure/B1622587.png)
[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid is a complex ester compound. It is synthesized through the esterification of undecanoic acid, heptanoic acid, and nonanoic acid with dipentaerythritol. This compound is known for its excellent lubrication properties, low volatility, thermal stability, and biodegradability, making it a valuable component in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid involves the esterification reaction of dipentaerythritol with the respective fatty acids. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, or zinc oxide, at elevated temperatures (100-110°C). The process may also involve azeotropic distillation to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The esterification reaction is conducted in large reactors, and the product is purified through distillation and other separation techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids corresponding to the original ester groups.
Reduction: Alcohols derived from the ester groups.
Substitution: New esters or other functionalized compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in various chemical processes.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal activities.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and stabilizers for polymers .
Mecanismo De Acción
The mechanism of action of undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid involves its interaction with cell membranes and other molecular targets. The compound can alter membrane permeability, leading to changes in cellular processes. In antimicrobial applications, it disrupts the cell wall and plasma membrane of microorganisms, enhancing the efficacy of antimicrobial agents .
Comparación Con Compuestos Similares
Similar Compounds
- Decanoic acid, mixed esters with dipentaerythritol, heptanoic acid, isononanoic acid, and octanoic acid
- Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol
Uniqueness
Undecanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and nonanoic acid stands out due to its specific combination of fatty acids, which imparts unique properties such as higher thermal stability and better lubrication performance compared to similar compounds. The presence of undecanoic acid contributes to its superior viscosity-temperature performance and biodegradability .
Propiedades
Número CAS |
71549-96-7 |
|---|---|
Fórmula molecular |
C37H70O10 |
Peso molecular |
674.9 g/mol |
Nombre IUPAC |
[2-[[2,2-bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate |
InChI |
InChI=1S/C37H70O10/c1-4-7-10-13-15-16-18-21-24-35(43)47-32-37(27-40,31-46-34(42)22-19-12-9-6-3)29-44-28-36(25-38,26-39)30-45-33(41)23-20-17-14-11-8-5-2/h38-40H,4-32H2,1-3H3 |
Clave InChI |
YJTWYPZCGDBCNU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)COC(=O)CCCCCCCC)COC(=O)CCCCCC |
SMILES canónico |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)COC(=O)CCCCCCCC)COC(=O)CCCCCC |
Key on ui other cas no. |
71549-96-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)








